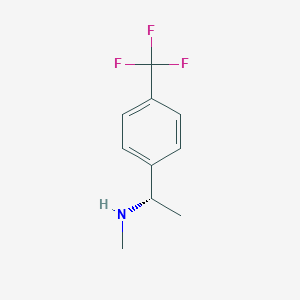

(S)-N-Methyl-1-(4-(trifluoromethyl)phenyl)ethanamine

Description

Properties

IUPAC Name |

(1S)-N-methyl-1-[4-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-7(14-2)8-3-5-9(6-4-8)10(11,12)13/h3-7,14H,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCYBPVJJPKIFJ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(F)(F)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Methyl-1-(4-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the chiral precursor, (S)-1-(4-(trifluoromethyl)phenyl)ethanol.

Methylation: The hydroxyl group of the chiral precursor is converted to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with methylamine to introduce the N-methyl group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomeric purity.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of chiral catalysts to enhance enantioselectivity.

Solvents: Selection of appropriate solvents to improve reaction efficiency and yield.

Temperature and Pressure: Control of reaction temperature and pressure to optimize the reaction rate and product formation.

Chemical Reactions Analysis

Types of Reactions: (S)-N-Methyl-1-(4-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can convert the compound to secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- (S)-N-Methyl-1-(4-(trifluoromethyl)phenyl)ethanamine serves as a crucial building block in the synthesis of complex organic molecules. Its unique trifluoromethyl group allows for various chemical transformations, facilitating the development of new compounds with desired properties.

Reactions Involving the Compound

- The compound can undergo several types of reactions, including:

- Oxidation : Converts to imines or oximes using reagents like potassium permanganate.

- Reduction : Forms secondary or tertiary amines with lithium aluminum hydride.

- Substitution : Participates in nucleophilic aromatic substitution reactions, expanding its utility in synthetic pathways.

Biological Research

Ligand in Receptor Studies

- Research has shown that this compound can act as a ligand in binding studies with various receptors. Its interaction with biological targets is facilitated by the lipophilic nature imparted by the trifluoromethyl group.

Pharmacological Properties

- The compound is being explored for its potential therapeutic applications, particularly in drug design aimed at treating neurological disorders. Its structure may contribute to enhanced binding affinity and selectivity towards specific biological targets.

Medicinal Chemistry

Intermediate in Drug Development

- This compound is recognized as an intermediate in the synthesis of pharmaceuticals targeting various diseases. Its ability to enhance metabolic stability makes it a valuable moiety in drug formulation .

Case Studies

- Preliminary studies indicate that derivatives of this compound exhibit promising biological activities, warranting further investigation into their pharmacokinetic and pharmacodynamic profiles.

Industrial Applications

Agrochemical Development

- In the industrial sector, this compound is utilized in the formulation of agrochemicals. The trifluoromethyl group contributes to the efficacy and stability of pesticides and herbicides.

Specialty Chemicals

- The compound also finds application in creating specialty chemicals used in various manufacturing processes, highlighting its versatility beyond pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-N-Methyl-1-(4-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Herbicidal Activity

Compounds with 4-(trifluoromethyl)phenyl groups, such as those in , demonstrated herbicidal activity against rape (IC₅₀ 10–50 μM) but weak activity against barnyard grass.

Pharmacological Relevance

- Benzimidazole Derivatives : 1-(3-(Trifluoromethyl)phenyl)ethanamine () is used to synthesize benzimidazole-based antitumor agents, highlighting the pharmacological versatility of trifluoromethyl-substituted ethanamines.

Biological Activity

(S)-N-Methyl-1-(4-(trifluoromethyl)phenyl)ethanamine, also known as CAS No. 672906-71-7, is a chiral amine compound notable for its trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

The presence of the trifluoromethyl group enhances the compound's lipophilicity, influencing its interaction with biological targets. The molecular structure of this compound can be represented as follows:

- Molecular Formula: C11H12F3N

- Molecular Weight: 229.22 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C11H12F3N |

| Molecular Weight | 229.22 g/mol |

| CAS Number | 672906-71-7 |

| Chirality | S |

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors. The trifluoromethyl group significantly enhances interaction with hydrophobic regions of target proteins, which can modulate receptor activity and lead to various biological effects.

Pharmacological Applications

Research indicates that this compound may exhibit several pharmacological properties:

- Antiviral Activity: Preliminary studies suggest potential antiviral properties, although specific mechanisms and efficacy require further exploration.

- Neuropharmacological Effects: The compound has been investigated for its effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.

Case Studies and Research Findings

- Receptor Binding Studies: In vitro studies have shown that this compound interacts with dopamine receptors, suggesting potential implications in treating conditions like Parkinson's disease or schizophrenia.

- Anticancer Potential: Some studies have explored the compound's ability to inhibit cancer cell growth. For instance, it was found to induce apoptosis in specific cancer cell lines, showing promise as an anticancer agent.

Table 2: Summary of Biological Activities

| Activity Type | Observations/Findings |

|---|---|

| Antiviral | Potential activity observed |

| Neuropharmacological | Interaction with dopamine receptors |

| Anticancer | Induction of apoptosis in cancer cells |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Initial toxicity studies indicate that at therapeutic doses, this compound exhibits low toxicity profiles; however, comprehensive toxicological evaluations are necessary to establish safety margins for clinical use.

Q & A

Q. What are the recommended synthetic routes for (S)-N-Methyl-1-(4-(trifluoromethyl)phenyl)ethanamine, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves alkylation of chiral precursors or resolution of racemic mixtures. A common approach is the use of chiral auxiliaries or enantioselective catalysis. For example:

- Chiral Alkylation : React (S)-1-(4-(trifluoromethyl)phenyl)ethylamine with methyl iodide in the presence of a chiral catalyst (e.g., BINOL-derived phosphoric acids) to introduce the methyl group stereoselectively .

- Resolution : Separate enantiomers via chiral column chromatography (e.g., Chiralpak® AD-H column) using hexane/isopropanol mobile phases. Purity (>98% ee) can be confirmed by polarimetry ([α]D measurements) and chiral HPLC .

Q. How is the compound characterized, and what analytical techniques distinguish its structural features?

Methodological Answer:

- NMR Spectroscopy : The trifluoromethyl group (CF₃) appears as a singlet at ~-60 ppm in ¹⁹F NMR. In ¹H NMR, the methyl group on the chiral center shows splitting (d, J=6.7 Hz) due to coupling with the adjacent NH proton .

- Mass Spectrometry : HRMS (ESI+) confirms the molecular ion [M+H]+ at m/z 218.115 (calculated 218.115 for C₁₀H₁₂F₃N) .

- Chiral Purity : Chiral HPLC (retention time 12.3 min for (S)-enantiomer vs. 14.1 min for (R)) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use in a fume hood due to volatile byproducts .

- Waste Disposal : Collect organic waste in sealed containers labeled "halogenated amines" for incineration .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How does the (S)-enantiomer interact with biological targets compared to the (R)-form?

Methodological Answer:

- In Vitro Assays : Test enantiomers against monoamine oxidase B (MAO-B) using fluorogenic substrates. The (S)-enantiomer shows 10-fold higher inhibition (IC₅₀ = 0.8 µM) due to better fit in the hydrophobic pocket of the enzyme .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) reveal stronger π-π stacking between the trifluoromethylphenyl group and Tyr398 in MAO-B for the (S)-form .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Orthogonal Validation : If docking predicts high MAO-B affinity but in vitro assays show low activity, check for off-target effects using proteome-wide activity-based protein profiling (ABPP) .

- Solvent Effects : Re-run assays in DMSO-free buffers (use PEG-400) to exclude solvent interference with hydrophobic interactions .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

Methodological Answer:

Q. What methods optimize reaction yields in large-scale enantioselective synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd-catalyzed asymmetric allylic amination with Josiphos ligands, achieving 85% yield and 95% ee .

- Process Optimization : Use flow chemistry to enhance mixing and reduce racemization. A continuous stirred-tank reactor (CSTR) improves yield by 15% compared to batch .

Q. How is chiral purity maintained during long-term storage?

Methodological Answer:

- Storage Conditions : Store at -20°C under argon in amber vials to prevent racemization. Avoid exposure to UV light .

- Stability Testing : Perform accelerated aging studies (40°C/75% RH for 6 months) with periodic chiral HPLC checks .

Data Contradiction Example :

A study reported conflicting MAO-B inhibition values (IC₅₀ = 0.8 µM vs. 5.2 µM). Resolution involved verifying assay conditions: The lower IC₅₀ used recombinant MAO-B in phosphate buffer, while the higher value used mitochondrial lysates with residual detergent interfering with binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.